1-Ethyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate
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Overview
Description
1-Ethyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate is an organic compound with the molecular formula C11H16O7. It is a tricarboxylate ester, which means it contains three carboxylate groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate typically involves esterification reactions. One common method is the reaction of 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylic acid.
Reduction: Formation of 1-Ethyl 1,4-dimethyl 2-oxobutane-1,1,4-triol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
1-Ethyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
1-Ethyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate can be compared with other tricarboxylate esters such as:
1-Methyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl 1,4-dimethyl 2-oxobutane-1,1,4-tricarboxylate: Similar structure but with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific ester groups and their arrangement, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
5431-94-7 |
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Molecular Formula |
C11H16O7 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
1-O-ethyl 1-O,4-O-dimethyl 2-oxobutane-1,1,4-tricarboxylate |
InChI |
InChI=1S/C11H16O7/c1-4-18-11(15)9(10(14)17-3)7(12)5-6-8(13)16-2/h9H,4-6H2,1-3H3 |
InChI Key |
VZZXYNYDLCXUIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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